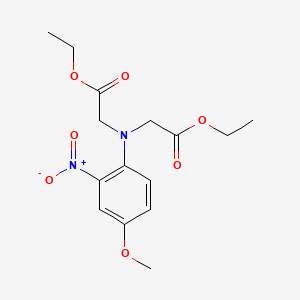
Diethyl 2,2'-((4-methoxy-2-nitrophenyl)azanediyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate is an organic compound with the molecular formula C14H17NO7 It is a derivative of malonic acid and contains a nitrophenyl group, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 4-methoxy-2-nitroaniline. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the diethyl malonate, followed by nucleophilic substitution with 4-methoxy-2-nitroaniline. The reaction is carried out under reflux conditions in an organic solvent such as ethanol .
Industrial Production Methods
Industrial production of diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The methoxy group can be replaced with other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-amino-2-nitrophenyl derivatives.
Reduction: Diethyl malonate derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester groups can be hydrolyzed to release carboxylic acids, which can participate in further chemical reactions. The methoxy group can be involved in hydrogen bonding and other interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (4-methoxy-2-nitrophenyl)malonate: Similar structure but lacks the azanediyl linkage.
Diethyl 2-[(4-methoxy-2-nitroanilino)methylene]malonate: Contains a methylene linkage instead of the azanediyl group.
Uniqueness
Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate is unique due to the presence of the azanediyl linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C15H20N2O7 |
|---|---|
Peso molecular |
340.33 g/mol |
Nombre IUPAC |
ethyl 2-(N-(2-ethoxy-2-oxoethyl)-4-methoxy-2-nitroanilino)acetate |
InChI |
InChI=1S/C15H20N2O7/c1-4-23-14(18)9-16(10-15(19)24-5-2)12-7-6-11(22-3)8-13(12)17(20)21/h6-8H,4-5,9-10H2,1-3H3 |
Clave InChI |
OSBDPQOMQGOVKC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)
![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
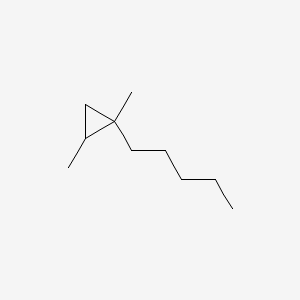
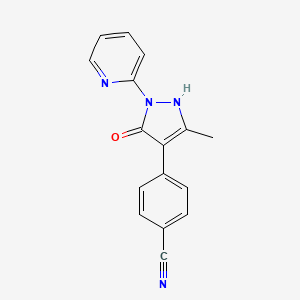
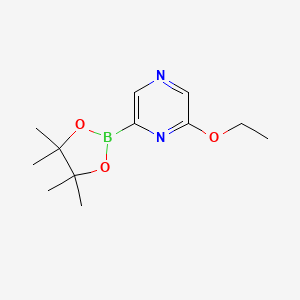
![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)
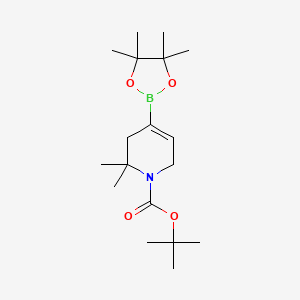
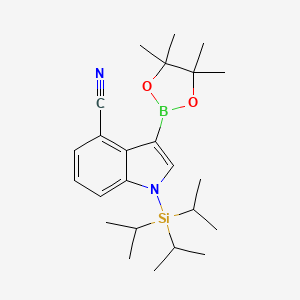
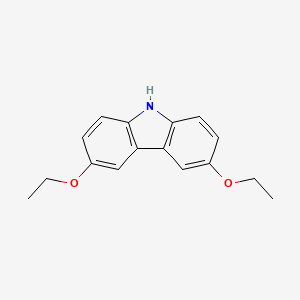

![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)
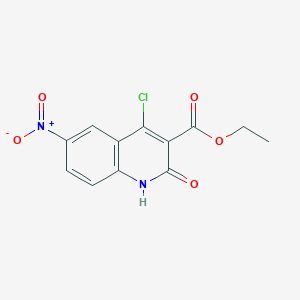
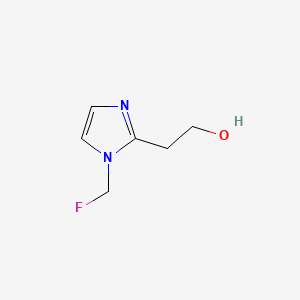
![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)
